

# In Vitro Stability of Ester-C®: A Technical Guide

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## Compound of Interest

Compound Name: Ester C

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## Introduction

Ester-C®, a patented form of vitamin C, is a well-known dietary supplement that primarily contains calcium ascorbate. Unlike ascorbic acid, Ester-C® is marketed as a non-acidic form of vitamin C that may be gentler on the stomach.<sup>[1]</sup> A key aspect of its utility in various formulations is its stability. This technical guide provides an in-depth overview of the in vitro stability of Ester-C® and its primary component, calcium ascorbate, under various conditions. The information is compiled from a review of publicly available scientific literature.

## Data on the Stability of Vitamin C Forms

The stability of vitamin C is crucial for its efficacy and shelf-life in formulations. Factors such as temperature, pH, humidity, and the presence of oxidizing agents can significantly impact its degradation.<sup>[2][3]</sup> The following tables summarize quantitative data from various in vitro studies on the stability of different forms of vitamin C, including calcium ascorbate, the main constituent of Ester-C®.

Form of Vitamin C	Storage Condition	Duration	Remaining Vitamin C (%)	Reference
Ascorbic Acid	25°C, below deliquescence RH	12 weeks	Not specified, but more stable	<a href="#">[4]</a> <a href="#">[5]</a>
Sodium Ascorbate	25°C, below deliquescence RH	12 weeks	Not specified, but less stable	<a href="#">[4]</a> <a href="#">[5]</a>
Calcium Ascorbate	25°C, below deliquescence RH	12 weeks	Not specified, but less stable	<a href="#">[4]</a> <a href="#">[5]</a>
Ascorbic Acid	25°C, above deliquescence RH	12 weeks	Significant degradation	<a href="#">[4]</a> <a href="#">[5]</a>
Sodium Ascorbate	25°C, above deliquescence RH	12 weeks	Significant degradation	<a href="#">[4]</a> <a href="#">[5]</a>
Calcium Ascorbate	25°C, above deliquescence RH	12 weeks	Significant degradation	<a href="#">[4]</a> <a href="#">[5]</a>

Table 1: Effect of Relative Humidity (RH) on the Stability of Different Forms of Vitamin C at 25°C.[\[4\]](#)[\[5\]](#)

Form of Vitamin C	Temperature	Initial Moisture Content (mol water/mol solid)	Observation	Reference
Ascorbic Acid	22-35°C	Not specified	No significant instability	[6]
Ascorbic Acid	40-60°C	Not specified	Greater chemical instability	[2][6]
Ascorbic Acid	< 50°C	0-15	No significant differences in chemical stability	[2]
Ascorbic Acid	< 50°C	29 and 50	Significantly reduced chemical stability	[2]

Table 2: Effect of Temperature and Initial Moisture Content on the Chemical Stability of Ascorbic Acid.[2][6]

Formulation	Storage Temperature	Duration	Vitamin C Retention (%)	Reference
Ascorbic Acid in Guava Juice	25°C	7 days	76.6%	[7]
Ascorbic Acid in Guava Juice	35°C	7 days	43.6%	[7]
Ascorbic Acid in Orange Juice (Pasteurized)	Not specified	Post-pasteurization	82-92%	[7]

Table 3: Stability of Ascorbic Acid in Juice Formulations.[7]

## Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following are summaries of experimental protocols used in some of the key studies cited.

## Determination of Chemical Stability with HPLC

A common method for assessing the stability of vitamin C is High-Performance Liquid Chromatography (HPLC).

- Instrumentation: Agilent 1100 series HPLC system with a UV detector.
- Column: 3.9 mm × 100 mm (3.5-μm particle size) XTerra RP-C18 column.
- Mobile Phase: Isocratic elution with 0.025% trifluoroacetic acid (TFA) in polished water (pH 2.6).
- Flow Rate: 0.8 mL per minute.
- Detection: UV detection at 240 nm.
- Injection Volume: 20 μL.
- Quantification: Based on multilevel calibration curves constructed with ascorbic acid standards.<sup>[4][5]</sup>

## In Vitro Release Kinetics of Calcium Ascorbate

This protocol was used to determine the release of ascorbic acid from a novel surface-engineered liposomal formulation of calcium ascorbate.

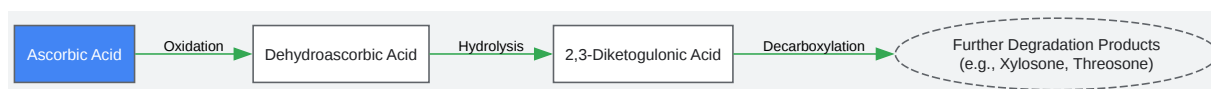
- Apparatus: Dissolution flask.
- Medium: 500 mL of water containing 1.6 mmol of disodium salt of EDTA (ethylenediamine tetraacetic acid) at pH 2.0 (adjusted with 0.1 M HCl) and pH 6.8 (adjusted with phosphate buffer).
- Sample Size: 500 mg of the formulation.
- Agitation: 100 rpm.

- Sampling: 1 mL of the solution was withdrawn at regular intervals (0, 1, 2, 4, 6, and 8 hours) and diluted to 100 mL with water.
- Analysis: Ascorbate content was analyzed by an HPLC method.[8]

## Visualizations

### Degradation Pathway of Ascorbic Acid

The degradation of ascorbic acid is a complex process that can occur through both oxidative and non-oxidative pathways. The following diagram illustrates a simplified oxidative degradation pathway.

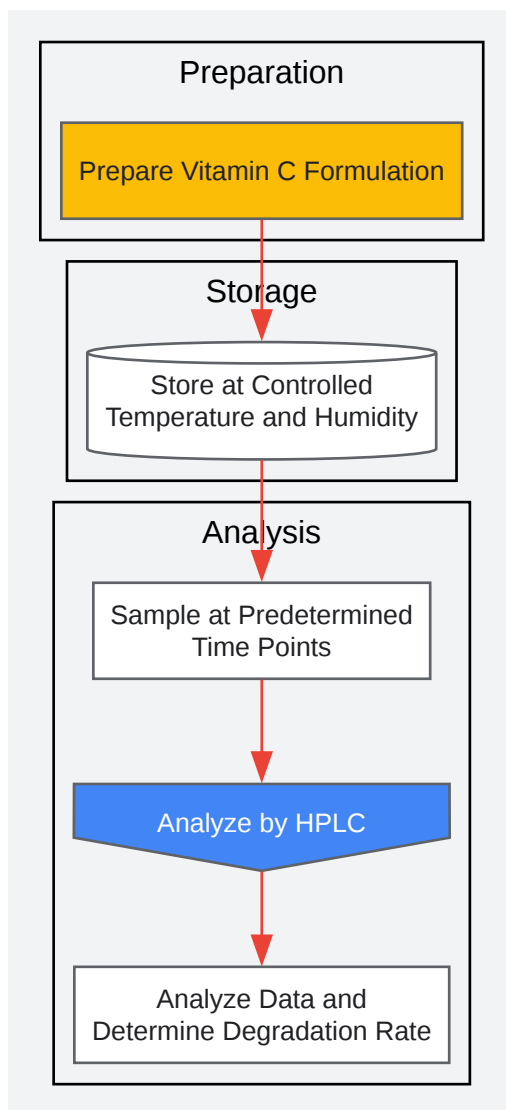


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Caption: Simplified oxidative degradation pathway of ascorbic acid.

### Experimental Workflow for In Vitro Stability Testing

The following diagram outlines a general workflow for conducting in vitro stability studies of a vitamin C formulation.



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- To cite this document: BenchChem. [In Vitro Stability of Ester-C®: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1168882#in-vitro-studies-of-ester-c-stability]

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